molecular formula C8H8ClI B13909656 2-(Chloromethyl)-4-iodo-1-methylbenzene CAS No. 1261621-68-4

2-(Chloromethyl)-4-iodo-1-methylbenzene

Cat. No.: B13909656
CAS No.: 1261621-68-4
M. Wt: 266.50 g/mol
InChI Key: LRABPQDNJCKSIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-iodo-1-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 2, an iodine atom at position 4, and a methyl group (-CH₃) at position 1. This arrangement confers unique physicochemical properties, such as enhanced electrophilicity at the chloromethyl site and steric bulk due to the iodine substituent.

Properties

CAS No.

1261621-68-4

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

2-(chloromethyl)-4-iodo-1-methylbenzene

InChI

InChI=1S/C8H8ClI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3

InChI Key

LRABPQDNJCKSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Chloromethyl)-4-iodo-1-methylbenzene

Iodination of 2-Methyl-4-chlorobenzene Derivatives

A common approach to obtain the 4-iodo substituent involves the diazotization-iodination reaction sequence starting from appropriately substituted anilines or methylbenzenes.

Example Procedure:
  • Starting from 3-bromo-4-methylaniline , the compound is treated with hydrochloric acid and sodium nitrite at low temperature (0 to -10 °C) to form the diazonium salt.
  • The diazonium salt is then reacted with potassium iodide in aqueous medium at temperatures ranging from 10 to 40 °C.
  • The product, 2-bromo-4-iodo-1-methylbenzene, is isolated by extraction and purified by silica gel chromatography, yielding up to 92.2% under optimized conditions.

This method is well-documented and involves careful temperature control to maintain diazonium salt stability and efficient iodide substitution.

Chloromethylation of Aromatic Compounds

The chloromethylation step introduces the -CH2Cl group onto the aromatic ring, specifically at the 2-position relative to the methyl substituent.

Catalyzed Chloromethylation Using Zinc Iodide

A modern and efficient method for chloromethylation involves the use of:

  • Chlorosulfonic acid and dimethoxymethane as reagents.
  • Zinc iodide as a catalyst.
  • The reaction is carried out in dichloromethane solvent at mild temperatures (5–10 °C).

Mechanism: Dimethoxymethane reacts with chlorosulfonic acid to generate methyl chloromethyl ether in situ, which is then activated by zinc iodide to form a chloromethyl cation. This electrophile undergoes electrophilic aromatic substitution on the aromatic ring to give the chloromethylated product.

Reaction Conditions and Yields
Parameter Details
Catalyst 5 mol% Zinc iodide (ZnI2)
Reagents Chlorosulfonic acid, dimethoxymethane
Solvent Dichloromethane (CH2Cl2)
Temperature 5–10 °C
Reaction time Approximately 0.5 hours
Yield Up to 76% for various aromatic substrates

This method is advantageous due to mild conditions, relatively high yields, and operational simplicity.

Combined Synthetic Route to this compound

A practical synthetic route to the target compound involves:

This sequence allows selective functionalization, maintaining the iodine substituent while introducing the chloromethyl group at the desired position.

Comparative Data Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Diazotization-Iodination HCl, NaNO2 at 0 to -10 °C; KI at 10–40 °C 49–92.2 High yield with careful temperature control; aqueous medium
Chloromethylation ZnI2 (5 mol%), ClSO3H, dimethoxymethane, CH2Cl2, 5–10 °C ~76 Mild conditions, efficient catalyst, good substrate scope
Alternative older methods Chloromethylation with HCl and formaldehyde derivatives Variable Less efficient, harsher conditions, lower selectivity

Mechanistic Insights

  • Diazotization-Iodination: Formation of diazonium salt from aromatic amine, followed by nucleophilic substitution by iodide ion.
  • Chloromethylation: Generation of chloromethyl cation via zinc iodide-catalyzed activation of methyl chloromethyl ether intermediate; electrophilic aromatic substitution at activated aromatic positions.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-iodo-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-iodo-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the iodine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 2-(Chloromethyl)-4-iodo-1-methylbenzene and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Properties/Applications
This compound (Target) C₈H₈ClI 266.51 -CH₃ (1), -CH₂Cl (2), -I (4) Not Provided High reactivity at chloromethyl; iodine enables Suzuki couplings
4-Chloro-2-iodo-1-methylbenzene C₇H₆ClI 252.48 -CH₃ (1), -Cl (2), -I (4) 23399-70-4 Lacks chloromethyl group; used in aryl halide reactions
1-Chloro-4-(chloromethyl)-2-methylbenzene C₈H₈Cl₂ 175.06 -CH₃ (2), -CH₂Cl (4), -Cl (1) 92304-76-2 Dual chloro substituents; potential alkylating agent
4-Iodo-1-methoxy-2-methylbenzene C₈H₉IO 248.06 -CH₃ (2), -OCH₃ (1), -I (4) 16470-09-0 Methoxy group enhances solubility; iodine aids in labeling
2-Chloro-4-methoxy-1-methylbenzene C₈H₉ClO 156.61 -CH₃ (1), -Cl (2), -OCH₃ (4) 54788-38-4 Methoxy reduces electrophilicity; used in dye synthesis

Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom in the target compound significantly increases molecular weight (266.51 g/mol) compared to non-iodinated analogs like 2-Chloro-4-methoxy-1-methylbenzene (156.61 g/mol). This also raises polarizability, enhancing van der Waals interactions .
  • Lipophilicity (LogP) : Chloromethyl and iodine substituents increase LogP (estimated >3.5 for the target), suggesting higher lipid solubility than methoxy-containing analogs (e.g., 4-Iodo-1-methoxy-2-methylbenzene, LogP ~2.5) .
  • Reactivity : The chloromethyl group (-CH₂Cl) in the target compound is more reactive toward nucleophilic substitution than chloro (-Cl) or methoxy (-OCH₃) groups, enabling alkylation reactions. The iodine atom facilitates metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

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